![molecular formula C17H21ClN2OS B2487762 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride CAS No. 2418595-41-0](/img/structure/B2487762.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride
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Overview
Description
The compound is a derivative of (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol . This compound is a solid and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of the related compound, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, has a linear formula of C9H11O1N1 .Physical And Chemical Properties Analysis
The related compound, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, is a solid and is stored under inert gas. It is hygroscopic and heat sensitive .Scientific Research Applications
- EN300-26676595 serves as a versatile ligand for the formation of metal complexes. Researchers utilize it to create coordination compounds with transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
- The compound plays a crucial role in asymmetric catalysis. It contributes to the synthesis of chiral tropocoronands, which are cyclic molecules with potential utility in enantioselective reactions. Asymmetric catalysis is essential for producing single enantiomers, critical in pharmaceuticals and fine chemicals .
- Researchers have successfully prepared trifunctional catalysts by bonding EN300-26676595 to sulfonic acid resin. These catalysts exhibit coexistence of sulfonic, sulfonamido, and primary amino groups on their surface. Such catalysts find applications in organic transformations and green chemistry .
- EN300-26676595 has been employed in constructing a series of sulfone-based dual acceptor copolymers. By tuning the oxidation state of sulfide groups, researchers create materials with tailored electronic properties. These copolymers are relevant for organic electronics, photovoltaics, and sensors .
Metal Complex Ligand
Asymmetric Catalysis
Trifunctional Catalysts
Sulfide Oxidation Tuning
Safety and Hazards
The related compound, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, is labeled with the GHS07 pictogram. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-11-6-7-13(21-11)8-9-16(20)19-15-10-12-4-2-3-5-14(12)17(15)18;/h2-7,15,17H,8-10,18H2,1H3,(H,19,20);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNDGGXHJPGMG-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2CC3=CC=CC=C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CCC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride |
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